molecular formula C13H17N5O2S B2639648 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide CAS No. 1105208-94-3

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide

Cat. No.: B2639648
CAS No.: 1105208-94-3
M. Wt: 307.37
InChI Key: AZTKIEKCVMJXMP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thioether-linked acetamide group and a 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl moiety. Its structure integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The dihydropyridinone fragment may contribute to hydrogen-bonding interactions, a critical factor in enzyme inhibition .

Properties

IUPAC Name

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-4-18-7-5-6-9(12(18)20)11-15-16-13(17(11)3)21-8-10(19)14-2/h5-7H,4,8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTKIEKCVMJXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, thiols, under basic conditions (e.g., NaOH, KOH).

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohols or amines derived from the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing triazole and pyridine derivatives. For instance, derivatives similar to the compound under discussion have shown promising results as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activities against a range of pathogens. The presence of the triazole ring is particularly noted for enhancing antifungal activity, making it a candidate for treating fungal infections .

Neuroprotective Effects

Research indicates that certain derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to inhibit acetylcholinesterase (AChE) suggests a role in managing conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, a series of triazole derivatives were evaluated for their anticancer activity against various cell lines. The results indicated that compounds with structural similarities to 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide exhibited notable cytotoxicity against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The study found that modifications to the triazole ring significantly enhanced antifungal activity compared to traditional antifungal agents like fluconazole .

Mechanism of Action

The mechanism by which 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could play a crucial role in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

Compound Name / ID Key Substituents Molecular Weight (g/mol) Reported Activities Reference
Target Compound 1-Ethyl-2-oxo-dihydropyridin-3-yl, methyl ~350 (estimated) Antimicrobial (hypothetical) N/A
3-(4-Chlorophenacyl)thio[1,2,4]triazole (2d) 4-Chlorophenyl ~295 Antifungal, moderate activity
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Fused thiadiazole-triazole ~220–280 Antioxidant, anticancer
2-(Benzylthio)-5-methyl-triazolo-pyrimidone Benzyl, methyl, pyrimidone ~300 Not specified (structural analog)
Key Observations:
  • Bioactivity: The target compound’s dihydropyridinone moiety may enhance binding to kinase targets (e.g., cyclin-dependent kinases) compared to simpler phenacyl or benzyl derivatives .
  • Solubility : Ethyl and methyl groups likely reduce aqueous solubility relative to polar derivatives like sulfonamide-linked triazoles .

Antimicrobial Potential

While direct studies on the target compound are absent, structurally related triazole-thioethers (e.g., 2a–2l) exhibit antifungal activity against Candida albicans (MIC: 8–64 µg/mL) . The dihydropyridinone group could modulate activity by interacting with fungal cytochrome P450 enzymes.

Anticancer and Antioxidant Activity

Triazolo-thiadiazoles () show IC₅₀ values of 10–50 µM against breast cancer cell lines (MCF-7) via ROS scavenging and apoptosis induction . The target compound’s acetamide group may improve membrane permeability, enhancing cytotoxicity compared to non-acetamide analogs.

Methodological Considerations

  • Crystallography : SHELX software () is widely used for structural validation of triazole derivatives. The target compound’s crystal structure (if resolved) would clarify conformational preferences and intermolecular interactions .
  • Regioselectivity : Alkylation and azo-coupling reactions () highlight the importance of substituent positioning in triazole chemistry, which may influence the target compound’s reactivity .

Biological Activity

The compound 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N6O3S
  • Molecular Weight : 374.42 g/mol

Structural Representation

The compound features a triazole ring and a dihydropyridine moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Inhibition of Cancer Cell Proliferation : A study reported that derivatives of triazole-thiones demonstrated significant cytotoxic effects against various cancer cell lines, including HCT 116 (colon cancer) and MCF7 (breast cancer) cells. The IC50 values for these compounds ranged from 4.36 μM to higher concentrations depending on the specific derivative tested .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases (CDKs). Molecular docking studies suggest that these compounds may effectively bind to the active sites of these enzymes, disrupting their function .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that similar triazole derivatives have shown activity against various bacterial strains and fungi:

  • Bacterial Inhibition : Studies have shown that triazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Fungal Activity : Triazole derivatives are well-known antifungal agents; thus, it is hypothesized that this compound may exhibit similar antifungal properties.

Anti-inflammatory Effects

Emerging research suggests that this compound may also possess anti-inflammatory properties:

  • Cytokine Modulation : Compounds with similar structures have been reported to modulate the release of pro-inflammatory cytokines in vitro. This could be beneficial in treating inflammatory diseases .

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values ranging from 4.36 μM
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCytokine modulation

Relevant Research Findings

A significant body of research has focused on similar compounds with triazole and dihydropyridine structures:

  • A study published in MDPI highlighted the effectiveness of mercapto-substituted triazoles in exhibiting anticancer properties through enzyme inhibition .
  • Another investigation into dihydropyridine derivatives revealed their potential in treating chronic inflammation and associated conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis involves multi-step heterocyclic chemistry. A validated approach includes:

  • Step 1: Reacting N’-aminopyridine-2-carboximidamide with monoethyl oxalyl chloride in tetrahydrofuran (THF) under reflux to form the triazole-carboxylic acid ethyl ester intermediate (96% yield) .
  • Step 2: Thiolation via nucleophilic substitution using thiourea or potassium thioacetate to introduce the thioether linkage.
  • Step 3: Acetamide coupling using chloroacetyl chloride and methylamine in the presence of triethylamine as a base.
    Optimization Tips:
  • Monitor reaction progress via TLC (e.g., pet-ether/ethyl acetate systems) .
  • Purify intermediates via recrystallization (methanol/diethyl ether) to enhance purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

Methodological Answer: A combination of techniques is required:

  • 1H/13C NMR: Identify proton environments (e.g., pyridinone C=O at δ 165–170 ppm, triazole protons at δ 8.0–8.5 ppm). Use (CD3)2SO as solvent with internal standards (δH=2.50) .
  • FTIR: Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Elemental Analysis: Verify C, H, N, S percentages within ±0.4% of theoretical values .
  • LC-MS: Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS prediction guide the evaluation of this compound’s biological activity?

Methodological Answer:

  • PASS Prediction: Use the PASS program to predict antimicrobial, anticancer, or enzyme-inhibitory activity based on structural descriptors (e.g., triazole-thioether motifs correlate with kinase inhibition) .
  • Molecular Docking:
    • Prepare the ligand (compound) and target protein (e.g., EGFR kinase) using AutoDock Vina.
    • Validate docking poses via RMSD analysis (<2.0 Å) and binding energy scores (e.g., ∆G ≤ -8 kcal/mol).
    • Cross-reference with similar triazole derivatives showing activity against microbial pathogens .

Q. How should researchers address contradictions in spectroscopic or biological data during characterization?

Methodological Answer:

  • Spectral Discrepancies:
    • Re-examine solvent effects (e.g., DMSO vs. CDCl3 shifts) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Biological Variability:
    • Validate assays with positive controls (e.g., ciprofloxacin for antimicrobial studies).
    • Replicate experiments across multiple cell lines or microbial strains to rule out strain-specific effects .

Q. What strategies are effective for designing derivatives to improve pharmacokinetic properties while maintaining activity?

Methodological Answer:

  • Structural Modifications:
    • Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility .
    • Replace the ethyl group on the pyridinone ring with bulkier substituents (e.g., isopropyl) to modulate lipophilicity .
  • SAR Studies:
    • Synthesize analogs with varied substituents on the triazole ring and evaluate logP, IC50, and bioavailability .
    • Use QSAR models to predict ADMET profiles and prioritize candidates .

Q. What experimental design principles apply to in vivo or in vitro pharmacological studies of this compound?

Methodological Answer:

  • In Vitro:
    • Use a randomized block design for cytotoxicity assays (e.g., MTT on HeLa cells) with four replicates to minimize batch effects .
    • Include dose-response curves (1–100 µM) and calculate EC50 via nonlinear regression .
  • In Vivo:
    • Apply split-split plot designs for preclinical studies (e.g., murine models) to account for variables like dosage, timepoints, and biomarkers .
    • Monitor hepatic enzymes (ALT, AST) and renal markers (creatinine) to assess toxicity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:

  • Crystallization: Grow single crystals via slow ether diffusion into methanol at 150 K .
  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) on a Stoe IPSD2 diffractometer.
  • Analysis: Refine structures with SHELX and validate via R-factor (<0.05). Compare bond lengths/angles with DFT-optimized geometries to identify deviations .

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